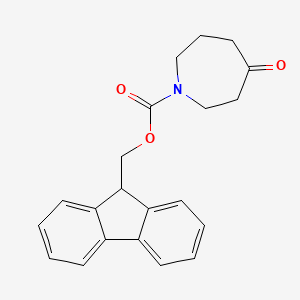

(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate

Description

Contextualizing (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate within Protecting Group Strategies

The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern protecting group chemistry, particularly for the temporary protection of primary and secondary amines. wikipedia.org Its utility is most prominently demonstrated in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic applications. lgcstandards.comamericanpeptidesociety.org The Fmoc group is renowned for its base-lability, meaning it can be cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This characteristic offers a significant advantage over acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, as it allows for an orthogonal protection strategy. total-synthesis.comiris-biotech.de Orthogonality in this context means that different protecting groups can be removed selectively in any order without affecting one another, which is crucial for the synthesis of complex molecules with multiple functional groups. iris-biotech.de

The compound this compound is, therefore, a reagent designed for the introduction of a 4-oxoazepane moiety into a target molecule, with the nitrogen atom of the azepane ring being protected by the Fmoc group. This protection prevents unwanted side reactions at the nitrogen atom during subsequent synthetic steps. Once the desired molecular framework is assembled, the Fmoc group can be efficiently removed to liberate the secondary amine on the azepane ring, which can then undergo further functionalization.

Interactive Data Table: Comparison of Fmoc and Boc Protecting Groups

| Feature | Fmoc (fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Chemical Nature | Base-labile carbamate (B1207046) | Acid-labile carbamate |

| Cleavage Conditions | Mild basic conditions (e.g., 20% piperidine in DMF) | Strong acidic conditions (e.g., trifluoroacetic acid - TFA) |

| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, tBu) | Orthogonal to base-labile groups (e.g., Fmoc) |

| Byproducts of Cleavage | Dibenzofulvene-piperidine adduct | Isobutylene and carbon dioxide |

| Monitoring of Deprotection | UV-absorbance of the dibenzofulvene byproduct | Not readily monitored by UV |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase and Solution-Phase Synthesis |

Significance of Cyclic Carbamates in Organic Synthesis

This compound contains a carbamate functional group, which in this case is part of the Fmoc protecting group. More broadly, cyclic carbamates are a class of heterocyclic compounds that have garnered considerable attention in organic synthesis and medicinal chemistry. researchgate.netacs.org They are valued for their chemical and proteolytic stability, their ability to penetrate cell membranes, and their structural resemblance to a peptide bond. mdpi.com This has led to their use as peptide bond surrogates in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved pharmacokinetic properties. nih.gov

Cyclic carbamates serve as privileged scaffolds in drug discovery, meaning they are molecular frameworks that are frequently found in biologically active compounds. researchgate.net Their rigidified conformations can lead to higher binding affinities and selectivities for biological targets. Furthermore, the synthesis of cyclic carbamates has been an active area of research, with modern methods focusing on the use of sustainable reagents like carbon dioxide as a C1 building block. researchgate.net

Overview of 4-Oxoazepane Scaffolds in Molecular Design

The 4-oxoazepane moiety of this compound represents a seven-membered heterocyclic scaffold. Such scaffolds are of great interest in molecular design and drug discovery due to their three-dimensional diversity, which allows for the exploration of a larger chemical space compared to more common five- and six-membered rings. The ketone functionality at the 4-position of the azepane ring provides a versatile handle for further chemical modifications. For instance, it can undergo nucleophilic addition, reduction to an alcohol, or be used in condensation reactions to introduce additional complexity and functionality into the molecule.

The strategy of "scaffold hopping," where the core structure of a known active compound is replaced with a different scaffold to improve properties or circumvent existing patents, highlights the importance of developing and having access to a diverse range of molecular building blocks like 4-oxoazepane. By incorporating the 4-oxoazepane scaffold, medicinal chemists can design novel molecules with potentially improved pharmacological profiles, such as enhanced metabolic stability, better target engagement, and novel intellectual property.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-oxoazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c23-15-6-5-12-22(13-11-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20H,5-6,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEPXWYMGAQBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363867 | |

| Record name | 1-Fmoc-4-oxoazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6048-53-9 | |

| Record name | 1-Fmoc-4-oxoazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9h Fluoren 9 Yl Methyl 4 Oxoazepane 1 Carboxylate

Precursor Synthesis of 4-Oxoazepane Derivatives

The formation of the functionalized seven-membered azepane ring is a significant challenge in organic synthesis. Various strategies have been developed to construct this heterocyclic system, followed by the introduction of the necessary ketone functionality at the C4 position.

Strategies for Azepane Ring Formation

The construction of the azepane skeleton can be achieved through several innovative synthetic routes, including ring expansion reactions and domino cyclizations.

Ring Expansion Strategies: A prominent method for synthesizing azepane derivatives involves the expansion of smaller, more readily available ring systems. Diastereomerically pure azepanes have been successfully prepared through the ring expansion of piperidine (B6355638) precursors, a method noted for its high stereoselectivity and excellent yields. rsc.org Another approach utilizes the dearomative ring expansion of nitroarenes, which serve as nitrene precursors, to generate polysubstituted azepanes. researchgate.net Furthermore, a dearomative photochemical rearrangement of quaternary aromatic salts, facilitated by visible light, provides a pathway to functionalized azepines, which can be subsequently reduced to azepanes. organic-chemistry.org

Domino Reactions: Enantioselective organocatalyzed domino reactions offer a powerful method for constructing complex molecular architectures in a single step. A conceptually novel "temporary-bridge" strategy has been reported for the synthesis of azepane moieties. rsc.org This process involves the annulation of α-ketoamides with enals, leading to the formation of oxygen-bridged azepanes. rsc.org These bicyclic intermediates can then be selectively transformed into optically active azepanone derivatives. rsc.org This domino sequence is notable for creating three chemical bonds and up to four stereogenic centers with high stereoselectivity. rsc.org

Introduction of the Ketone Functionality at the C4 Position

One effective approach involves the use of a precursor where the ketone functionality is masked as a ketal. For instance, a functional derivative of ε-caprolactam, γ-ethylene ketal ε-caprolactam, can be synthesized via a Beckmann rearrangement. researchgate.net This monomer can be polymerized and the resulting polyamide can have its ketone groups unmasked through deacetalization. researchgate.net A similar strategy can be applied in non-polymeric synthesis, where a protected ketone is carried through the ring-formation steps and subsequently deprotected to yield the desired 4-oxoazepane. This protects the sensitive ketone group from undesired reactions during the construction of the heterocyclic ring.

Installation of the (9H-Fluoren-9-yl)methyl (Fmoc) Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for primary and secondary amines due to its stability in acidic conditions and its lability towards bases. scielo.brwikipedia.org Its installation onto the 4-oxoazepane nitrogen atom is a critical step in the synthesis of the target compound.

Carbamate (B1207046) Formation Reactions for N-Protection

The protection of the secondary amine of the 4-oxoazepane ring with the Fmoc group proceeds via the formation of a carbamate linkage. The general mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of an activated 9-fluorenylmethyl carbonate derivative. total-synthesis.com This reaction results in the formation of a stable N-Fmoc carbamate.

Utilizing Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) and Fluorenylmethyloxycarbonyl Succinimide (Fmoc-OSu)

Two primary reagents are commonly employed for the introduction of the Fmoc group: 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). scielo.brwikipedia.org

Fmoc-Cl: This acid chloride is a highly reactive reagent for Fmoc protection. total-synthesis.com Reactions are often conducted under Schotten-Baumann conditions (e.g., sodium bicarbonate in a dioxane/water mixture) or anhydrous conditions (e.g., pyridine in dichloromethane). total-synthesis.com The reaction liberates HCl, which must be neutralized by a base. total-synthesis.com While effective, Fmoc-Cl is sensitive to moisture and heat. total-synthesis.com

Fmoc-OSu: This reagent is now more commonly used than Fmoc-Cl due to its greater stability. total-synthesis.comgoogle.com It reacts with amines to form the desired Fmoc-protected compound and N-hydroxysuccinimide as a byproduct. nih.gov Fmoc-OSu is known to reduce the occurrence of unproductive side reactions, such as the formation of oligopeptides, which can be an issue when preparing Fmoc-amino acid derivatives. total-synthesis.com

| Reagent | Common Conditions | Advantages | Disadvantages |

| Fmoc-Cl | NaHCO₃/dioxane/H₂O or Pyridine/CH₂Cl₂ total-synthesis.com | Highly reactive total-synthesis.com | Sensitive to moisture and heat total-synthesis.com |

| Fmoc-OSu | Base (e.g., NaHCO₃, TEA) in various solvents (e.g., THF, DCM) total-synthesis.comnih.gov | More stable than Fmoc-Cl, reduces side reactions total-synthesis.com | Generally less reactive than Fmoc-Cl |

Optimization of Fmoc Introduction Conditions

Optimizing the reaction conditions for Fmoc installation is crucial for achieving high yields and purity. Several factors, including the choice of solvent, base, and reaction technology, can be fine-tuned.

Solvent and Base System: The choice of solvent and base is critical. Aqueous media, such as a mixture of THF and saturated aqueous NaHCO₃, have been used successfully. total-synthesis.com For substrates prone to side reactions, the order of addition can be optimized. For example, combining the amine substrate with Fmoc-OSu before the dropwise addition of a base like triethylamine (TEA) can allow the desired protection reaction to compete effectively with potential undesired intramolecular reactions. nih.gov

Greener Methodologies: In line with the principles of green chemistry, methods have been developed to minimize the use of hazardous organic solvents. researchgate.net Efficient and environmentally friendly Fmoc protection of various amines has been reported in aqueous media under catalyst-free conditions. researchgate.netrsc.org Additionally, catalyst-free protocols using ultrasonic irradiation under neat (solvent-free) conditions have been shown to produce N-Fmoc derivatives in good to excellent yields with short reaction times. scielo.br

Reaction Time and Temperature: The reaction is typically conducted at temperatures ranging from 0 °C to room temperature. google.com Reaction times can vary from minutes to several hours, depending on the reactivity of the amine and the specific conditions employed. scielo.brgoogle.com For instance, ultrasound-assisted synthesis can significantly reduce reaction times to between 20 minutes and 4 hours. researchgate.net

| Condition | Example | Benefit | Reference |

| Solvent System | Aqueous Media | Environmentally benign, economical, safe | researchgate.net |

| Reaction Technology | Ultrasonic Irradiation | Reduced reaction time, catalyst-free | scielo.br |

| Order of Addition | Amine + Fmoc-OSu, then Base | Minimizes side reactions for sensitive substrates | nih.gov |

| Temperature | 0 °C to Room Temperature | Mild conditions suitable for many substrates | google.com |

Protecting Group Orthogonality in Multi-step Synthesis

In complex organic syntheses, protecting groups are essential for temporarily masking reactive functional groups, thereby preventing unwanted side reactions. organic-chemistry.org The concept of "orthogonality" is crucial; it dictates that different protecting groups within the same molecule can be removed selectively under distinct reaction conditions without affecting one another. iris-biotech.denih.gov The Fmoc group is a prime example of a base-labile protecting group, making it orthogonal to acid-labile groups like tert-butyloxycarbonyl (Boc) and benzyl-based groups that are removed by hydrogenolysis. organic-chemistry.orgtotal-synthesis.comchempep.com This orthogonality allows for precise, sequential deprotection steps in a multi-step synthesis. iris-biotech.de

The selective introduction of the (9H-Fluoren-9-yl)methyl (Fmoc) group onto the nitrogen atom of 4-oxoazepane is a critical step in the synthesis of the target molecule. This is typically achieved by reacting 4-oxoazepane with an activated Fmoc derivative.

Introduction of the Fmoc Group: The amine protection is generally accomplished using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). chempep.comwikipedia.org The reaction with Fmoc-Cl is often performed under Schotten-Baumann conditions, which involve an aqueous base like sodium bicarbonate in a solvent such as dioxane or dimethylformamide (DMF). total-synthesis.com Alternatively, anhydrous conditions using a base like pyridine in dichloromethane can be employed. total-synthesis.com Fmoc-OSu is often preferred due to its greater stability and its tendency to minimize the formation of unwanted by-products. total-synthesis.comnih.gov

The general reaction is as follows: 4-oxoazepane + Fmoc-X → (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate (Where X = Cl or OSu)

Stability Considerations: The stability of the Fmoc group is a defining characteristic of its utility.

Base Lability: The Fmoc group is renowned for its sensitivity to bases. wikipedia.org Deprotection is commonly achieved through β-elimination, triggered by treatment with a secondary amine, most frequently a 20% solution of piperidine in DMF. chempep.comaltabioscience.com This reaction is typically rapid and clean. youtube.com

Acid Stability: A key feature for orthogonality is the Fmoc group's pronounced stability in acidic conditions. total-synthesis.comchempep.com It remains intact in the presence of strong acids such as trifluoroacetic acid (TFA), which is commonly used to remove Boc protecting groups. iris-biotech.dealtabioscience.com This allows for selective deprotection of Boc-protected functional groups elsewhere in a molecule without affecting the N-Fmoc protected amine.

Stability towards other reagents: The Fmoc group is generally stable towards catalytic hydrogenolysis, although some studies suggest it can be cleaved under certain conditions, making it quasi-orthogonal to benzyl (Bzl) or benzyloxycarbonyl (Cbz) groups. total-synthesis.com It is also stable to various nucleophiles and electrophiles under neutral or acidic conditions. total-synthesis.com

This combination of facile, mild cleavage under basic conditions and robustness under acidic and other conditions makes the Fmoc group an excellent choice for protecting the azepane nitrogen during syntheses that may require manipulation of other functional groups under different conditions.

Purification and Characterization Methodologies in Synthesis

Following the synthesis, rigorous purification and characterization are required to ensure the identity and purity of this compound.

Purification: The primary method for purifying the crude product is column chromatography. This technique separates the desired compound from unreacted starting materials, reagents, and any side products generated during the reaction.

Stationary Phase: Silica gel (200-300 mesh) is commonly used as the stationary phase.

Mobile Phase: A solvent system, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, is used as the mobile phase. The polarity of the eluent is optimized to achieve effective separation, with the ratio gradually increased in polarity to elute the product.

After chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound, often as a solid.

Characterization: A suite of spectroscopic techniques is employed to confirm the structure and purity of the final compound. The data obtained are compared against expected values.

| Technique | Description | Expected Observations for this compound |

| ¹H NMR | Provides information on the number and environment of hydrogen atoms. | Signals corresponding to the aromatic protons of the fluorenyl group (typically in the δ 7.2-7.8 ppm range), the characteristic CH and CH₂ protons of the Fmoc moiety (around δ 4.2-4.5 ppm), and the methylene protons of the azepane ring. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Resonances for the carbonyl carbon of the ketone (C=O), the carbamate carbonyl, and the distinct aromatic and aliphatic carbons of the fluorenyl and azepane structures. uni-ruse.bg |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₂₁H₂₁NO₃ (335.15 g/mol ) would be expected. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for the ketone C=O stretch, the carbamate C=O stretch, and C-H stretches of the aromatic and aliphatic portions. |

The collective data from these analytical methods provide unambiguous confirmation of the successful synthesis and purification of this compound.

Reactivity and Chemical Transformations of 9h Fluoren 9 Yl Methyl 4 Oxoazepane 1 Carboxylate

Chemical Transformations of the Ketone Moiety

The ketone functional group at the 4-position of the azepane ring is a key site for synthetic modification. While specific literature on the reactivity of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate is limited, the expected transformations can be inferred from the well-established chemistry of analogous N-protected cyclic ketones, such as N-Boc-4-piperidone. The reactivity is primarily governed by the accessibility of the carbonyl carbon to nucleophiles and its susceptibility to reducing and oxidizing agents.

The ketone can be readily reduced to the corresponding secondary alcohol, (9H-Fluoren-9-yl)methyl 4-hydroxyazepane-1-carboxylate. This transformation is typically achieved using hydride-based reducing agents.

Reductions: Standard reducing agents are effective for this conversion. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common choice due to its mildness and chemoselectivity, leaving the Fmoc protecting group and the carbamate (B1207046) linkage intact. libretexts.orgresearchgate.net More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would also be effective but are generally unnecessary for this simple reduction and might risk side reactions if other sensitive functional groups were present. libretexts.org

The general reaction is as follows: this compound + NaBH₄ → (9H-Fluoren-9-yl)methyl 4-hydroxyazepane-1-carboxylate

Oxidation of the ketone is not a relevant transformation as it is already at a high oxidation state within the ring system. Further oxidation would require ring cleavage.

The electrophilic carbon of the ketone is susceptible to attack by a variety of carbon and heteroatom nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgBr), can add to the carbonyl group to form tertiary alcohols after acidic workup. masterorganicchemistry.comlibretexts.org This reaction allows for the introduction of a wide range of alkyl, aryl, or vinyl substituents at the 4-position.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene. wikipedia.orgorganic-chemistry.org By treating the compound with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR), the carbonyl oxygen is replaced with the alkylidene group from the ylide, yielding a 4-alkylideneazepane derivative. This reaction is highly versatile, as the nature of the 'R' group on the ylide can be varied. Stabilized ylides tend to give E-alkenes, while non-stabilized ylides typically favor the Z-alkene. organic-chemistry.org

Reductive Amination: This two-step or one-pot process allows for the conversion of the ketone into a secondary or tertiary amine. The ketone first reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.govresearchgate.net This reaction is a cornerstone for building molecular diversity from a ketone scaffold.

Reactions Involving the Azepane Nitrogen

The primary reaction involving the azepane nitrogen is the cleavage of the Fmoc protecting group. The Fmoc group is valued for its stability under acidic conditions and its lability to bases.

The removal of the Fmoc group is a critical step in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), to reveal the secondary amine for subsequent coupling reactions. nih.govacsgcipr.org

The most common method for Fmoc removal is treatment with a secondary amine base, most frequently piperidine (B6355638). springernature.comscielo.org.mx

Mechanism: The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. nih.govluxembourg-bio.com

Proton Abstraction: The base (e.g., piperidine) abstracts the acidic proton at the C9 position of the fluorene (B118485) ring system. nih.gov

β-Elimination: This abstraction forms a carbanion, which is stabilized by the aromatic system. The unstable intermediate then undergoes β-elimination, cleaving the C-O bond of the carbamate and releasing the free secondary amine of the azepane, carbon dioxide, and dibenzofulvene (DBF). scielo.org.mxresearchgate.net

Dibenzofulvene Scavenging: The highly reactive dibenzofulvene byproduct can polymerize or react with the newly liberated amine. To prevent this, an excess of the secondary amine base is used to act as a scavenger, trapping the DBF to form a stable adduct. springernature.comresearchgate.net

Conditions: A solution of 20-30% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) is standard. springernature.com The reaction is typically fast, often completing within minutes at room temperature. The choice of base and solvent can influence the rate of deprotection and the prevalence of side reactions. springernature.com

| Base | Concentration | Solvent | Typical Time | Reference |

|---|---|---|---|---|

| Piperidine | 20% (v/v) | DMF | 10 min | springernature.com |

| Piperidine | 55% (v/v) | DMF | 20 min | springernature.com |

| Piperazine | 10% (w/v) | DMF/Ethanol (9:1) | Variable | nih.gov |

| 4-Methylpiperidine | 20% (v/v) | DMF | Similar to Piperidine | scielo.org.mx |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | Variable | researchgate.net |

An alternative, base-free method for Fmoc deprotection involves heating the compound in a suitable solvent. chimia.ch

Mechanism: Thermal cleavage is believed to proceed through an intramolecular elimination mechanism (en-type mechanism), avoiding the need for a basic reagent. researchgate.net Upon heating, the carbamate undergoes a concerted elimination to release the free amine, carbon dioxide, and dibenzofulvene directly. A key advantage is that no external scavenger is required, as the reaction is typically performed in a way that minimizes side reactions of the DBF. chimia.ch

Conditions: The reaction is generally carried out at elevated temperatures, often around 120 °C, in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or DMF. chimia.chresearchgate.net Microwave irradiation can be used to achieve the required temperature rapidly. chimia.ch This method shows good selectivity for Fmoc cleavage in the presence of other protecting groups like Boc (tert-butoxycarbonyl) and t-butyl ethers, although some acid-labile groups may be partially cleaved at these temperatures. chimia.chresearchgate.net

| Substrate Example | Temperature | Solvent | Time | Cleavage Yield | Reference |

|---|---|---|---|---|---|

| FmocProOH | 120 °C | DMSO | 15 min | 96% | researchgate.net |

| FmocLys(BOC)OH | 120 °C | DMSO | 15 min | 96% | researchgate.net |

| FmocValOH | 120 °C | DMSO | 15 min | 88% | researchgate.net |

| FmocPheSer(tBu)OH | 120 °C | DMSO | 3 h | 95% | researchgate.net |

Subsequent Functionalization of the Liberated Amine

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely used in peptide synthesis and other areas of organic chemistry. Its removal from this compound unmasks the secondary amine of the azepane ring, yielding 4-oxoazepane, which is then available for a variety of subsequent functionalization reactions.

The deprotection is typically achieved by treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net The mechanism proceeds via a β-elimination pathway. The base abstracts the acidic proton on the 9-position of the fluorene ring, leading to the elimination of dibenzofulvene and the release of the free amine and carbon dioxide. luxembourg-bio.com The liberated dibenzofulvene is trapped by the amine reagent to form a stable adduct, driving the reaction to completion. nih.gov

| Reagent | Solvent | Concentration | Typical Reaction Time |

|---|---|---|---|

| Piperidine | DMF | 20-30% | 10-20 minutes |

| 4-Methylpiperidine | DMF | 20-30% | 10-20 minutes |

| Piperazine | DMF | 20% | Variable |

Once the amine is liberated, it can undergo a range of standard chemical transformations:

N-Acylation: The secondary amine of 4-oxoazepane can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with suitable coupling agents. nih.govmdpi.com This reaction forms an amide bond and is a common method for introducing a wide variety of functional groups.

N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination. nih.gov Direct alkylation with alkyl halides can sometimes lead to overalkylation, but reductive amination, which involves the reaction of the ketone with an amine followed by reduction, provides a more controlled method for introducing alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.

These functionalization reactions allow for the synthesis of a diverse library of N-substituted 4-oxoazepane derivatives, which are valuable scaffolds for drug discovery and materials science.

Modifications at Other Positions of the Azepane Ring

Beyond the nitrogen atom, the azepane ring of this compound can be modified at its carbon skeleton. The presence of the ketone at the 4-position is key to much of this reactivity.

The ketone group at C-4 allows for reactions at the adjacent α-carbons (C-3 and C-5) through the formation of an enol or enolate intermediate.

Electrophilic Substitution: In the presence of a base, a proton can be removed from the α-carbon to form an enolate. This nucleophilic enolate can then react with various electrophiles. A notable example is α-halogenation. The existence of derivatives such as (9H-fluoren-9-yl)methyl 3-fluoro-4-oxoazepane-1-carboxylate demonstrates that electrophilic fluorination can be achieved at the C-3 position. chemsrc.com Other electrophiles, such as alkyl halides or sources of "Cl+" or "Br+", could similarly be used to introduce substituents at the α-positions.

Nucleophilic Substitution: While direct nucleophilic substitution on the saturated carbon atoms of the ring is not feasible, the ketone functionality can be converted into other groups that can undergo substitution. For example, reduction of the ketone to an alcohol, followed by conversion of the hydroxyl group into a good leaving group (like a tosylate or mesylate), would allow for subsequent SN2 reactions with various nucleophiles.

The seven-membered azepane ring system can be both synthesized via ring expansion and subjected to ring contraction under specific conditions.

Ring Expansion: A primary synthetic route to the N-protected 4-oxoazepane core structure involves the ring expansion of a corresponding N-protected piperidin-4-one (a six-membered ring). researchgate.net This transformation can be accomplished using reagents like ethyl diazoacetate in the presence of a Lewis acid catalyst such as boron trifluoride etherate. researchgate.net Other methods, such as the Tiffeneau-Demjanov rearrangement of 1-aminomethyl-1-cycloalkanol derivatives, are also powerful tools for one-carbon ring expansions to form cyclic ketones. wikipedia.orgd-nb.infosynarchive.com More recent strategies have even demonstrated the synthesis of complex azepanes from simple nitroarenes through photochemical dearomative ring expansion. nih.govresearchgate.net

Ring Contraction: The 4-oxoazepane ring can undergo ring contraction, most notably via the Favorskii rearrangement. ddugu.ac.inwikipedia.org This reaction typically occurs with α-halo ketones in the presence of a base. adichemistry.com If an α-halo derivative of 4-oxoazepane (e.g., a 3-chloro or 3-bromo derivative) is treated with a base like sodium hydroxide (B78521) or an alkoxide, it can rearrange to form a substituted piperidine-3-carboxylic acid or its corresponding ester. adichemistry.comnrochemistry.com The mechanism is thought to proceed through a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield the ring-contracted product. wikipedia.org

| Transformation Type | Reaction Name | Starting Material (Example) | Product (Example) |

|---|---|---|---|

| Ring Expansion | Diazoacetate Method | N-Protected Piperidin-4-one | N-Protected Azepan-4-one |

| Ring Expansion | Tiffeneau-Demjanov | 1-Aminomethyl-cyclohexanol | Azepan-2-one (Cycloheptanone) |

| Ring Contraction | Favorskii Rearrangement | 3-Halo-azepan-4-one | Piperidine-3-carboxylic acid derivative |

Applications of 9h Fluoren 9 Yl Methyl 4 Oxoazepane 1 Carboxylate As a Synthetic Building Block

Role in Solid-Phase Organic Synthesis (SPOS)

The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the azepane nitrogen makes (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate particularly well-suited for solid-phase organic synthesis (SPOS). This technique, which involves building molecules on a solid support, simplifies purification and allows for the rapid assembly of large and complex structures.

Integration into Solid-Supported Synthesis Protocols

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and has been widely adapted for the synthesis of other organic molecules on solid supports. The base-labile nature of the Fmoc group allows for its removal under mild conditions that are orthogonal to the acid-labile protecting groups often used for side chains and the final cleavage from the solid support.

The integration of this compound into SPOS protocols typically involves the following steps:

Attachment to the Solid Support: The building block can be attached to a variety of solid supports (resins) through its carboxylate functionality after deprotection, or more commonly, it is incorporated into a growing chain on the resin.

Fmoc Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to expose the secondary amine.

Coupling Reaction: The newly exposed amine can then be coupled with the next building block in the synthetic sequence. This could be an amino acid, a carboxylic acid, or another functionalized molecule.

Iterative Cycles: The deprotection and coupling steps are repeated in a cyclical manner to elongate the molecular chain.

Cleavage and Deprotection: Once the desired molecule is assembled, it is cleaved from the solid support, and any remaining protecting groups are removed, typically using a strong acid cocktail.

The ketone functionality on the azepane ring can be retained throughout the synthesis or can be chemically modified at various stages, either on the solid support or after cleavage, to introduce further diversity.

Advantages in Building Complex Molecular Architectures

The use of this compound as a building block in SPOS offers several advantages for the construction of complex molecular architectures:

Scaffolding for Diversity: The azepane ring serves as a rigid scaffold onto which various functional groups can be introduced. The ketone at the 4-position is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the generation of diverse libraries of compounds.

Introduction of Conformational Constraints: The seven-membered ring structure of the azepane moiety introduces significant conformational constraints into the molecules being synthesized. This is particularly valuable in the design of bioactive molecules where a specific three-dimensional structure is required for activity.

Access to Novel Chemical Space: The incorporation of this non-natural, heterocyclic building block allows chemists to explore novel areas of chemical space that are not accessible with traditional proteinogenic amino acids or simple aliphatic chains. This can lead to the discovery of molecules with unique biological activities.

Compatibility with Automated Synthesis: The use of the Fmoc protecting group makes this building block fully compatible with automated solid-phase synthesizers, enabling the rapid and efficient production of complex molecules.

Construction of Peptidomimetics and Constrained Peptides

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor selectivity. This compound is a valuable tool in the design and synthesis of such molecules.

Incorporation into Peptide Sequences to Induce Conformational Constraints

The conformational flexibility of natural peptides is often a drawback in drug development, as it can lead to reduced binding affinity and selectivity for their biological targets. By incorporating rigid structural elements like the azepane ring into a peptide sequence, chemists can lock the molecule into a specific, bioactive conformation.

When this compound is used as a building block in peptide synthesis, the resulting modified peptide exhibits reduced flexibility. The seven-membered ring restricts the possible dihedral angles of the peptide backbone in its vicinity, thereby pre-organizing the peptide into a more defined three-dimensional shape.

Design of β-Turn Inducers and Helical Scaffolds

The secondary structure of peptides, such as β-turns and helices, plays a crucial role in their biological activity. The azepane scaffold has been shown to be an effective inducer of specific secondary structures.

β-Turn Inducers: A β-turn is a common secondary structure motif in proteins and peptides, where the polypeptide chain reverses its direction. Research on structurally related 2-oxoazepane quaternary amino acids has demonstrated their ability to drive the adoption of β-turn secondary structures when incorporated into model dipeptides. Molecular modeling and NMR experiments have confirmed that these cyclic constraints favor the formation of a hydrogen bond between the carbonyl group of the first amino acid and the NH group of the fourth, a hallmark of a β-turn. By analogy, the 4-oxoazepane scaffold is expected to have a similar effect, making it a valuable tool for designing peptidomimetics that mimic the β-turn regions of biologically active peptides.

Development of Non-Proteinogenic Amino Acid Analogues

This compound serves as a versatile starting material for the synthesis of a variety of novel non-proteinogenic amino acid analogues. These unnatural amino acids can then be incorporated into peptides to introduce novel functionalities and structural features.

The ketone at the 4-position is the key to this versatility. Through various chemical transformations, this ketone can be converted into a range of other functional groups, leading to a diverse array of amino acid analogues. For example:

Reductive Amination: Reaction with an amine in the presence of a reducing agent can introduce a new amino group at the 4-position, creating a diamino acid analogue. The stereochemistry of this new chiral center can often be controlled by the choice of reagents and reaction conditions.

Wittig Reaction: Reaction with a phosphorus ylide can be used to introduce a carbon-carbon double bond at the 4-position, allowing for the attachment of a wide variety of substituents.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone can generate tertiary alcohols and introduce new carbon-based side chains.

Synthesis of Foldamers and Oligomers

The incorporation of non-natural amino acids into peptide chains is a cornerstone of foldamer chemistry, enabling the design of oligomers with stable, predictable three-dimensional structures. The compound this compound, as a cyclic amino acid surrogate, is an exemplary tool in this field.

Principles of Foldamer Design Utilizing Cyclic Amino Acid Surrogates

Foldamers are oligomers that adopt well-defined secondary structures, mimicking natural peptides and proteins. researchgate.net The introduction of cyclic amino acid surrogates is a powerful strategy to control the conformational landscape of a peptide backbone. researchgate.netresearchgate.net Unlike their linear counterparts, cyclic residues impose significant conformational constraints, reducing the rotational freedom around backbone bonds. researchgate.net This pre-organization is crucial for nucleating and stabilizing specific secondary structures, such as helices and turns, even in short peptide sequences. researchgate.net

The size of the incorporated ring—from cyclobutane to cycloheptane—and the stereochemistry of its substituents directly influence the resulting fold. For instance, β-peptides composed of six-membered rings (trans-2-aminocyclohexanecarboxylic acid or ACHC) are known to favor a 14-helix conformation, whereas those with five-membered rings (trans-2-aminocyclopentane carboxylic acid or ACPC) tend to form a more tightly wound 12-helix. researchgate.netnih.gov The azepane ring of this compound, being a seven-membered system, offers a unique conformational profile that can be exploited to generate novel folding patterns. acs.orgbeilstein-journals.org

Contribution to Defined Secondary Structures

Research has demonstrated that azepane-containing building blocks are effective inducers of specific and stable secondary structures in peptides. The incorporation of these seven-membered rings can drive the formation of various helical and turn structures that are otherwise difficult to achieve.

Molecular modeling and NMR experiments have shown that quaternary amino acids featuring a 2-oxoazepane ring can compel model dipeptides to adopt β-turn secondary structures. researchgate.netnih.gov In other studies, azepane-derived quaternary amino acids have been identified as potent stabilizers of 3(10)-helical structures in short peptides. nih.gov Furthermore, the integration of cis-5-aminoazepane-4-carboxylic acid (a related azepane derivative) into unnatural peptides has been shown to promote the formation of 11/9-helices in α/β-peptides and 12/10-helices in β-peptides. researchgate.netresearchgate.net These findings underscore the utility of the azepane scaffold in precisely controlling peptide conformation.

| Azepane Derivative | Peptide Type | Induced Secondary Structure | Reference |

| 2-Oxoazepane Quaternary Amino Acid | Dipeptide | β-Turn | researchgate.netnih.gov |

| Azepane Quaternary Amino Acid | Short Peptide | 3(10)-Helix | nih.gov |

| cis-5-Aminoazepane-4-carboxylic acid | α/β-Peptide (1:1) | 11/9-Helix | researchgate.netresearchgate.net |

| cis-5-Aminoazepane-4-carboxylic acid | β-Peptide | 12/10-Helix | researchgate.netresearchgate.net |

Precursor for Advanced Heterocyclic Scaffolds

The reactivity of the ketone group within the azepane ring makes this compound a valuable precursor for synthesizing more complex molecular architectures, including spirocyclic and fused-ring systems, and for developing scaffolds for potential therapeutic agents.

Synthesis of Spirocyclic and Fused Ring Systems

Spirocyclic systems, which contain two rings sharing a single atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. The 4-oxo group of the azepane ring serves as a chemical handle for constructing such architectures. A key transformation is the [3+2] cycloaddition reaction between an in-situ generated azomethine ylide and an electron-deficient alkene. nih.govnih.gov

In this context, this compound can be used as the ketone component. A common strategy involves a two-step process where the 4-oxoazepane is first converted into an electron-deficient exocyclic alkene (e.g., via a Knoevenagel or Wittig-type reaction). This intermediate then serves as the dipolarophile in a subsequent reaction with an azomethine ylide, generated from the condensation of an α-amino acid and an aldehyde, to yield complex spiro-pyrrolidine-azepane scaffolds. nih.govnih.govnih.gov This method allows for the stereoselective synthesis of novel spirocyclic systems that are valuable building blocks for drug discovery. nih.gov

Derivatization towards Glycosidase Inhibitor Scaffolds

Polyhydroxylated azepanes, also known as azepane-type iminosugars, are a class of compounds that can mimic the structure of monosaccharides. researchgate.netresearchgate.net Due to this structural similarity and the presence of a basic nitrogen atom that can be protonated at physiological pH, they are potent inhibitors of glycosidase enzymes. nih.gov Such inhibitors have therapeutic potential in the management of diabetes, viral infections, and lysosomal storage disorders like Gaucher's disease. researchgate.netnih.gov

The this compound scaffold is a viable starting point for the synthesis of these complex molecules. The synthetic strategy involves transforming the 4-oxoazepane core into a polyhydroxylated structure. Key steps include the stereoselective reduction of the ketone at the C4 position to introduce the first hydroxyl group. Subsequent steps, such as dihydroxylation of unsaturated intermediates derived from the initial scaffold, can be used to install additional hydroxyl groups with specific stereochemistry. nih.gov For example, a series of diastereomeric tetrahydroxylated azepanes have been synthesized from a common unsaturated azepane intermediate, with one isomer showing potent and selective inhibition of β-galactosidase. nih.gov Intramolecular reductive amination is another key strategy for cyclizing linear precursors to form the azepane ring, which is then further functionalized. acs.org

Methodology Development in Protecting Group Chemistry

The use of this compound is intrinsically linked to the well-established fluorenylmethoxycarbonyl (Fmoc) protecting group strategy, which is the dominant methodology in modern solid-phase peptide synthesis (SPPS).

The Fmoc group is a base-labile protecting group used for the temporary protection of the α-amino group of amino acids during peptide chain elongation. The standard Fmoc-SPPS cycle involves two key steps:

Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a secondary amine base, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). This deprotection occurs via a β-elimination mechanism.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine, forming a new peptide bond.

The application of this compound within this framework represents a methodological extension to a non-proteinogenic, cyclic building block. The successful incorporation of this compound requires that its core structure, particularly the 4-oxo functionality, remains stable under the basic conditions of the repeated Fmoc deprotection steps. Furthermore, the steric bulk and conformational rigidity of the azepane ring can influence the kinetics of the coupling reaction. This may necessitate optimization of coupling reagents or reaction times to ensure efficient peptide bond formation and prevent common side reactions, such as diketopiperazine formation, which is particularly problematic at the dipeptide stage in Fmoc-based SPPS. The use of such advanced building blocks drives the refinement of SPPS protocols to accommodate a wider diversity of chemical structures beyond the canonical amino acids.

Structural and Conformational Analysis of 9h Fluoren 9 Yl Methyl 4 Oxoazepane 1 Carboxylate and Its Derivatives

Spectroscopic Insights into Molecular Conformation

Spectroscopic methods offer empirical data on the geometry and electronic environment of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Studies of Rotational Barriers and Dynamic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic processes in molecules, such as the restricted rotation around the carbamate (B1207046) bond in this compound. This rotation is often slow on the NMR timescale, leading to the observation of distinct signals for different conformers.

The rotational barrier in N-substituted amides and carbamates, including Fmoc-protected amines, can be determined using dynamic NMR (DNMR) techniques. By monitoring the coalescence of signals from the distinct rotational isomers at varying temperatures, the free energy of activation (ΔG‡) for the rotation can be calculated. For many N-acyl prolines and other N-substituted cyclic amines, these barriers are typically in the range of 15-25 kcal/mol. In N-benzhydrylformamides, which share some structural similarities, rotational barriers of the formyl group have been calculated to be around 20-23 kcal/mol. For Fmoc-protected amino acids, temperature-dependent ¹H NMR spectroscopy has been used to determine coalescence temperatures and calculate rotational barriers, which were found to be in the range of 17.9–18.3 kcal/mol for some glycoconjugates.

Table 1: Representative Rotational Barriers in Related Amide and Carbamate Systems

| Compound Class | Rotational Barrier (ΔG‡) (kcal/mol) | Method |

|---|---|---|

| N-Acyl Prolines | 15 - 25 | Dynamic NMR |

| N-Benzhydrylformamides | 20 - 23 | Dynamic NMR & DFT |

This table presents typical values for related compound classes to illustrate the expected range for this compound.

The dynamic effects in this compound are primarily associated with the rotation around the C-N bond of the carbamate group. This restricted rotation gives rise to cis and trans isomers, which can be observed as separate sets of signals in the NMR spectrum at room temperature. The bulky fluorenylmethoxycarbonyl (Fmoc) group significantly influences this rotational barrier.

Vibrational Spectroscopy (IR, Raman) for Structural Features

The IR spectrum is expected to show a strong absorption band for the carbamate carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹. The ketone carbonyl group within the azepane ring would also exhibit a characteristic stretching frequency, generally between 1700 and 1725 cm⁻¹. The C-N stretching of the carbamate and the azepane ring will appear in the fingerprint region, along with various C-H bending and stretching vibrations from the fluorenyl and azepane moieties.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic rings of the fluorenyl group are expected to produce strong Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| Carbamate C=O Stretch | 1680 - 1720 | Moderate |

| Ketone C=O Stretch | 1700 - 1725 | Moderate |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1200 - 1350 | Moderate |

| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |

This table is based on typical frequency ranges for the specified functional groups.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide theoretical insights that complement experimental data, allowing for a more detailed understanding of the molecule's properties.

Quantum Mechanical (QM) Investigations of Reaction Mechanisms and Conformations

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, conformational energies, and reaction mechanisms of molecules like this compound.

DFT studies on similar carbamate systems have been used to predict redox potentials and analyze solute-solvent interactions. For Fmoc-protected amino acids, QM methods can elucidate the mechanisms of reactions such as deprotection. For instance, the base-catalyzed removal of the Fmoc group proceeds via an E1cB elimination mechanism, and QM calculations can model the transition states and intermediates involved.

Furthermore, QM calculations can be used to determine the relative energies of different conformers of the 4-oxoazepane ring and the rotational isomers of the carbamate group, providing a theoretical basis for the experimentally observed conformational preferences.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules over time. For this compound, MD simulations can reveal the accessible conformations of the seven-membered azepane ring, which can adopt various boat and chair-like structures.

Prediction of Conformational Preferences in Oligomers

When this compound is incorporated as a monomeric unit into oligomers, its conformational preferences can significantly influence the secondary structure of the resulting macromolecule. The constrained nature of the azepane ring, combined with the steric bulk of the Fmoc group, can direct the folding of the oligomer chain.

Computational studies on peptide-peptoid hybrid oligomers have shown that the local conformational propensities of individual residues can dictate the adoption of specific secondary structures, such as turns and helices. Similarly, oligomers containing cyclic amino acids have been shown to adopt well-defined strand-like or helical structures. It is therefore anticipated that oligomers of this compound would exhibit distinct conformational preferences, which can be predicted using a combination of QM and MD methods. These predictions are valuable for the rational design of foldamers with specific three-dimensional structures.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-acyl prolines |

| N-benzhydrylformamides |

X-ray Crystallography of Derivatives for Solid-State Conformation

Direct experimental elucidation of the solid-state conformation of this compound through single-crystal X-ray diffraction is contingent upon the successful growth of high-quality crystals. As of the current body of scientific literature, a specific crystal structure for this exact molecule has not been reported. However, valuable insights into its likely solid-state conformation can be gleaned from the crystallographic analysis of its constituent fragments and closely related derivatives.

The solid-state conformation of molecules containing the Fmoc group is well-documented. Crystal structures of various Fmoc-protected amino acids and peptides consistently reveal that the fluorenyl moiety is an essentially planar and rigid system. The packing of these molecules in the crystal lattice is often dominated by intermolecular interactions, particularly π-π stacking between the aromatic fluorenyl rings of adjacent molecules. This stacking plays a significant role in stabilizing the crystal structure.

The seven-membered azepanone ring, on the other hand, is inherently flexible and can adopt several low-energy conformations. For cyclic seven-membered ketones in general, common conformations include the chair, boat, and twist-boat forms. The presence of the nitrogen atom and the carbonyl group within the ring, along with the bulky N-Fmoc substituent, will significantly influence the conformational preference. It is anticipated that the azepanone ring in this compound would adopt a conformation that minimizes steric strain and torsional strain, such as a distorted chair or twist-chair conformation. The exact conformation would be a fine balance between these intramolecular forces and the intermolecular packing forces within the crystal lattice.

Table 1: Potential Conformations of the Azepan-4-one Ring

| Conformation | Description | Key Features |

| Chair | A relatively stable conformation with two main forms, chair and inverted chair. | Lower in energy due to staggered bonds, but can have transannular strain. |

| Boat | A more flexible but generally higher-energy conformation than the chair. | Can be stabilized by certain substitution patterns. |

| Twist-Boat | A conformation of intermediate energy between the chair and boat forms. | Relieves some of the steric strain present in the boat conformation. |

| Twist-Chair | A distorted chair conformation that is often a low-energy conformer for substituted cycloheptanes. | Balances angular and torsional strain. |

Understanding Structure-Reactivity Relationships through Conformational Analysis

The relationship between the three-dimensional structure of this compound and its chemical reactivity is a critical aspect of its chemical profile. The conformational preferences of the azepanone ring directly impact the accessibility of the carbonyl group, which is the primary site for many chemical reactions, such as nucleophilic additions and reductions.

The orientation of the carbonyl group within the flexible seven-membered ring determines the trajectory of an approaching nucleophile. In a chair-like conformation, for instance, the carbonyl group may be more sterically hindered from one face of the ring than the other, leading to diastereoselective reactions. The facial selectivity of such reactions would be dictated by the relative energies of the transition states for axial and equatorial attack of the nucleophile.

Furthermore, the bulky N-Fmoc group exerts a significant steric influence on the reactivity of the molecule. Its large size can shield one face of the azepanone ring, further directing incoming reagents to the less hindered face. This steric hindrance can also influence the equilibrium between different ring conformations. The molecule will likely favor a conformation that minimizes the steric interactions between the large Fmoc group and the hydrogens on the azepanone ring.

The electronic properties of the carbamate linkage and the fluorenyl group can also play a role in the reactivity of the ketone. While primarily a protecting group, the Fmoc moiety's electron-withdrawing nature could have a subtle influence on the electronics of the nitrogen atom, which in turn could affect the conformation and reactivity of the ring. A comprehensive understanding of these structure-reactivity relationships is essential for predicting the outcomes of chemical transformations involving this compound and for the rational design of new derivatives with specific chemical properties.

Advanced Derivatives and Analogues of 9h Fluoren 9 Yl Methyl 4 Oxoazepane 1 Carboxylate

Stereoselective Synthesis of Chiral (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate Derivatives

The development of stereoselective synthetic routes to chiral derivatives of this compound is crucial for exploring the three-dimensional chemical space and its impact on biological activity. While the parent molecule is achiral, chirality can be introduced by substitution on the azepane ring. Asymmetric synthesis of substituted azepanes often relies on strategies such as chiral auxiliaries, asymmetric catalysis, or the use of starting materials from the chiral pool.

One effective strategy involves a Schmidt-type ring expansion of chiral hydroxyalkyl azides with substituted cyclohexanones. This method can produce fully saturated azepanes with high stereoselectivity. digitellinc.com For instance, treating a 4,4-disubstituted cyclohexanone (B45756) with an enantiopure hydroxyalkyl azide (B81097) in the presence of a Lewis acid can induce a diastereoselective ring expansion, leading to a chiral azepane scaffold. digitellinc.com The stereochemistry is controlled by the conformational bias of the cyclohexanone starting material. digitellinc.com

Another powerful approach is the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate. This key step can simultaneously generate substituents at the C2 and C5 positions in a stereoselective manner, providing access to derivatives like (2S,5S)-5-substituted-azepane-2-carboxylates. nih.gov This methodology is scalable and allows for flexible elaboration of substituents. nih.gov

Furthermore, osmium-catalyzed tethered aminohydroxylation represents a modern technique for stereoselective synthesis. This reaction, applied to allylic alcohols derived from chiral precursors like D-mannose, can form a new C-N bond with complete regio- and stereocontrol. nih.govacs.org Subsequent intramolecular reductive amination can then yield heavily hydroxylated chiral azepanes. nih.govacs.org These methods, while demonstrated on different azepane systems, provide a blueprint for accessing enantiomerically pure derivatives of this compound by incorporating chirality into the synthetic design.

Table 1: Methodologies for Stereoselective Azepane Synthesis

| Synthetic Strategy | Key Features | Potential Application | Reference(s) |

| Schmidt Rearrangement | Diastereoselective ring expansion using chiral hydroxyalkyl azides. | Synthesis of azepanes with all-carbon quaternary centers. | digitellinc.com |

| Oxidative Cleavage | Cleavage of an aza-bicyclo[3.2.2]nonene intermediate. | Stereoselective generation of C2 and C5 substituents. | nih.gov |

| Piperidine (B6355638) Ring Expansion | Diastereomerically pure azepane derivatives are prepared with exclusive stereoselectivity and regioselectivity. | Construction of complex azepine backbones. | rsc.org |

| Tethered Aminohydroxylation | Osmium-catalyzed reaction on chiral allylic alcohols. | Complete regio- and stereocontrol of new C-N bond formation. | nih.govacs.org |

Introduction of Substituents on the Azepane Ring

Functionalizing the azepane ring of this compound with various substituents is a key strategy for modulating its properties. The introduction of alkyl, aryl, or functional groups at different positions on the seven-membered ring can influence conformation, solubility, and biological target interactions.

A versatile method for creating polysubstituted azepanes involves the dearomative ring expansion of nitroarenes. rwth-aachen.denih.govmanchester.ac.uk This photochemical process transforms a six-membered nitroarene into a seven-membered azepine ring system, which can then be hydrogenated to the corresponding azepane. rwth-aachen.denih.govmanchester.ac.uk This strategy allows the substitution pattern of the starting nitroarene (ortho, meta, para) to be translated into a specific substitution pattern on the azepane core, enabling the precise synthesis of complex derivatives. rwth-aachen.de

Copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with amines provide an efficient route to azepines with substituents such as trifluoromethyl groups. mdpi.comnih.gov These can then be reduced to the corresponding substituted azepanes. Other synthetic approaches for functionalized azepanes include ring-closing reactions and multi-step sequences that build the ring from acyclic precursors. researchgate.net For example, ring expansion of functionalized pyrrolidines can yield azepanes with substituents at the C4 position. researchgate.net These methods provide a toolbox for creating a library of substituted this compound analogues for structure-activity relationship (SAR) studies.

Table 2: Selected Strategies for Azepane Ring Functionalization

| Position of Substitution | Synthetic Method | Type of Substituent | Reference(s) |

| C2, C5 | Dearomative ring expansion of p-substituted nitroarenes. | Aryl, Heteroaryl, Alkyl | rwth-aachen.de |

| C2 | Cu(I)-catalyzed tandem amination/cyclization. | Trifluoromethyl, Carboxylate, Phosphonate | mdpi.comnih.gov |

| C4 | Ring expansion of substituted pyrrolidines. | Trifluoromethyl, Difluoromethyl | researchgate.net |

| C5 | Anionic ring-opening polymerization of functionalized ε-caprolactam. | Ketone, Hydroxyl | researchgate.net |

Heteroatom Modifications within the Azepane Ring

Replacing one or more carbon atoms of the azepane skeleton with a heteroatom such as oxygen, sulfur, or another nitrogen atom leads to the formation of heterocyclic analogues like oxazepanes, thiazepanes, and diazepanes. These modifications can significantly alter the ring's conformation, polarity, hydrogen bonding capacity, and metabolic stability.

1,4-Oxazepanes: Chiral 1,4-oxazepane-5-carboxylic acids can be synthesized from polymer-supported homoserine. nih.govresearchgate.netrsc.org The synthetic route involves the alkylation of a resin-bound sulfonamide followed by cleavage and spontaneous lactonization or reductive cyclization to form the seven-membered oxazepane ring. nih.govresearchgate.net This solid-phase approach allows for the generation of diverse derivatives. Another method involves the reaction of 2-aminophenols with alkynones, which undergo a 7-endo-dig cyclization to form benzo[b] nih.govresearchgate.netoxazepine derivatives. rsc.org

1,4-Thiazepanes: An efficient, one-pot synthesis of 1,4-thiazepanones involves the reaction of α,β-unsaturated esters with 1,2-amino thiols. researchgate.netnih.govnih.gov This method proceeds via a thiol conjugate addition followed by lactamization to form the thiazepanone ring, which can be subsequently reduced to the corresponding 1,4-thiazepane. researchgate.netnih.govnih.gov This approach is notable for its operational simplicity and tolerance of a broad scope of substrates, making it suitable for library synthesis. nih.govnih.gov

These synthetic strategies highlight viable pathways to create heteroatom-containing analogues of this compound, expanding the structural diversity of this scaffold.

Table 3: Synthesis of Heteroatom-Modified Azepane Analogues

| Analogue | Heteroatom(s) | Synthetic Precursors | Key Reaction | Reference(s) |

| 1,4-Oxazepane | O at position 1, N at position 4 | Polymer-supported homoserine, 2-bromoacetophenones | Intramolecular cyclization | nih.govresearchgate.netrsc.org |

| Benzo[b] nih.govresearchgate.netoxazepine | O at position 1, N at position 4 (fused) | 2-Aminophenols, Alkynones | 7-endo-dig cyclization | rsc.org |

| 1,4-Thiazepanone | S at position 1, N at position 4 | α,β-Unsaturated esters, 1,2-Amino thiols | Conjugate addition-lactamization | researchgate.netnih.govnih.gov |

Bioisosteric Replacements of the Ketone Functionality

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a molecule's properties while retaining its intended biological activity. wikipedia.orgdrughunter.com For this compound, replacing the ketone at the C4 position with a suitable bioisostere can improve metabolic stability, alter polarity, and fine-tune receptor interactions. wikipedia.org

Oxetanes: Oxetanes are increasingly popular as bioisosteres for carbonyl groups. nih.gov The replacement of a ketone with a 3-substituted oxetane (B1205548) can improve physicochemical properties such as solubility and metabolic stability. nih.gov The oxetane ring introduces polarity due to the ether oxygen but is generally less polar than a ketone, which can impact properties like lipophilicity (LogD). cambridgemedchemconsulting.com The hydrogen bond accepting capability of the oxetane oxygen is comparable to that of a ketone, allowing it to maintain key interactions with biological targets. nih.gov

Aryl Halides: In certain contexts, aryl halides have been successfully investigated as bioisosteric replacements for cyclic ketones. This non-classical replacement can lead to enhanced potency, as demonstrated in the development of aromatase inhibitors where a ketone was replaced by a halogenated aromatic ring. nih.gov

Other Classical and Non-Classical Bioisosteres: Other potential replacements for the ketone functionality include:

Thioketones: A classical bivalent bioisostere that replaces the carbonyl oxygen with sulfur. pressbooks.pub

Imines and Oximes: These introduce a nitrogen atom, which can act as a hydrogen bond donor or acceptor and can be further substituted.

gem-Difluoro Group: Replacing the C=O with a CF₂ group can mimic the steric and electronic properties of the carbonyl while increasing metabolic stability and lipophilicity.

The choice of a bioisostere is highly context-dependent, and its success relies on balancing multiple factors including synthetic accessibility and the specific property improvements desired for the final compound. drughunter.com

Table 4: Comparison of Ketone Functionality and Its Bioisosteres

| Functional Group | Type | Key Property Changes | Potential Advantages | Reference(s) |

| Ketone (C=O) | Original | Polar, H-bond acceptor, potentially metabolically labile. | Baseline for comparison. | - |

| Oxetane | Non-classical | Less polar than ketone, H-bond acceptor, metabolically stable. | Improved solubility, metabolic stability. | nih.govcambridgemedchemconsulting.com |

| Aryl Halide | Non-classical | Can mimic steric/electronic profile, alters lipophilicity. | Enhanced potency, novel SAR. | nih.gov |

| Thioketone (C=S) | Classical | Weaker H-bond acceptor, longer C=S bond. | Altered electronic properties. | pressbooks.pub |

| gem-Difluoro (CF₂) | Non-classical | Increases lipophilicity, metabolically inert. | Blocks metabolic oxidation. | cambridgemedchemconsulting.com |

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes to the Core Scaffold

While established methods for synthesizing the 4-oxoazepane core exist, future research is focused on developing more efficient, scalable, and stereoselective routes. Current prominent methods include Dieckmann condensation and ring expansion of piperidine (B6355638) derivatives. acs.orgresearchgate.net However, these can involve harsh conditions or lengthy synthetic sequences. acs.org

| Synthetic Strategy | Key Reagents/Conditions | Description |

| Dieckmann Condensation | Strong base (e.g., sodium ethoxide) | Intramolecular cyclization of a linear diester to form a β-keto ester, followed by decarboxylation. acs.org |

| Ring Expansion | Ethyl diazoacetate, BF3-ether | Expansion of a piperid-4-one precursor to the seven-membered azepan-4-one ring. acs.orgresearchgate.net |

| Reductive Aminocyclization | Ozonolysis, reducing agent, amine | Cleavage of a cyclohexene precursor followed by intramolecular cyclization with an amine source. researchgate.net |

| [5+2] Annulation | Gold catalyst | A cycloaddition reaction combining a five-atom and a two-atom component to directly form the seven-membered ring. researchgate.net |

Exploration in Combinatorial Chemistry and Library Synthesis

The structure of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate is ideally suited for use in combinatorial chemistry to generate large libraries of diverse molecules for high-throughput screening. The Fmoc group is a cornerstone of solid-phase synthesis, allowing for iterative building-block addition after its base-labile removal. total-synthesis.comchempep.com The ketone at the C4 position serves as a versatile chemical handle for introducing molecular diversity through a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations.

Future research will focus on leveraging this dual functionality. By anchoring the scaffold to a solid support, vast libraries of azepane derivatives can be synthesized. One dimension of diversity can be introduced at the ketone position, while a second dimension can be added after Fmoc deprotection and subsequent reaction at the nitrogen atom. This approach enables the rapid creation of thousands of unique compounds based on a privileged scaffold, accelerating the discovery of new bioactive agents. nih.gov The development of DNA-compatible synthetic methods for this scaffold could also enable its inclusion in DNA-encoded libraries (DELs), further expanding the scale of screening efforts. rsc.org

Integration into Automated Synthesis Platforms

The progression of chemical synthesis is moving towards greater automation to enhance reproducibility, speed, and efficiency. ucla.eduwikipedia.org The properties of this compound make it an excellent candidate for integration into automated synthesis platforms, including both flow chemistry systems and robotic liquid handlers. biotage.commerckmillipore.com

The use of the Fmoc protecting group is already a standard feature in automated peptide synthesizers, and the protocols for its cleavage are well-established. biotage.comnih.gov Future work will involve developing and optimizing protocols to incorporate this non-canonical building block into fully automated workflows. This includes establishing standardized conditions for both the deprotection step and the subsequent coupling or derivatization reactions on the platform. The ultimate goal is to enable "push-button" synthesis of complex molecules and libraries derived from the 4-oxoazepane scaffold, removing manual bottlenecks and allowing researchers to focus on molecular design and testing. researchgate.net

Theoretical Prediction and Rational Design of Conformationally Constrained Molecules

Seven-membered rings like azepane are conformationally flexible, capable of adopting various low-energy shapes such as chair, twist-chair, and boat conformations. nih.govresearchgate.net This flexibility can be harnessed to create molecules with specific three-dimensional structures that are pre-organized for binding to biological targets. The field of computational chemistry offers powerful tools for predicting and understanding these conformational preferences.

Emerging research will increasingly rely on theoretical methods, such as density functional theory (DFT) and high-level electronic structure calculations, to model the conformational landscape of the 4-oxoazepane scaffold and its derivatives. nih.govmdpi.com By predicting how different substituents on the ring will influence its preferred geometry, researchers can rationally design molecules with desired shapes. This computational-first approach moves beyond trial-and-error synthesis, allowing for the targeted design of conformationally constrained peptides or small molecules where the azepane core acts as a rigid scaffold or a β-turn mimic. acs.org This synergy between theoretical prediction and chemical synthesis is a key future direction for creating highly specific and potent therapeutic agents.

| Computational Method | Application Area | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequencies | Predicts stable conformers (e.g., chair, boat) and their relative energies. nih.govresearchgate.net |

| Ab initio Methods (e.g., MP2) | High-accuracy energy calculations | Provides benchmark energies for different conformations to validate faster DFT methods. nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion over time | Explores the dynamic interconversion between different conformations in solution. |

| Natural Bond Orbital (NBO) Analysis | Intramolecular interaction analysis | Reveals weak interactions that stabilize specific conformations. researchgate.net |

Applications in Supramolecular Chemistry and Material Science

The Fmoc group is well-known not only as a protecting group but also as a powerful motif for driving molecular self-assembly. mdpi.com The flat, aromatic fluorenyl rings can stack via π-π interactions, leading to the formation of ordered supramolecular structures such as fibers, tapes, and gels. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.